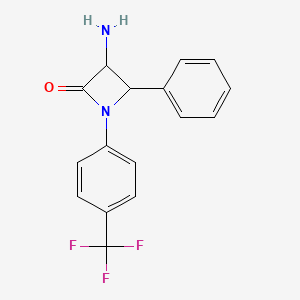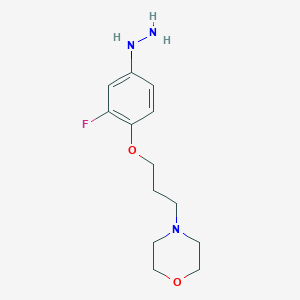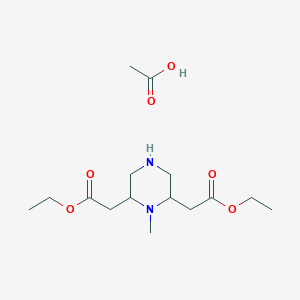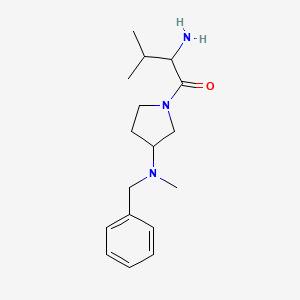
3-Amino-4-phenyl-1-(4-(trifluoromethyl)phenyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-phenyl-1-(4-(trifluoromethyl)phenyl)azetidin-2-one is a heterocyclic compound that belongs to the azetidinone class. This compound is characterized by its azetidin-2-one core, which is a four-membered lactam ring, and the presence of phenyl and trifluoromethylphenyl groups. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-phenyl-1-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to cyclization using chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under vigorous stirring to ensure complete cyclization and formation of the azetidin-2-one ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-phenyl-1-(4-(trifluoromethyl)phenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the azetidin-2-one ring can be reduced to form corresponding alcohols.
Substitution: The phenyl and trifluoromethylphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the phenyl and trifluoromethylphenyl groups.
Applications De Recherche Scientifique
3-Amino-4-phenyl-1-(4-(trifluoromethyl)phenyl)azetidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Amino-4-phenyl-1-(4-(trifluoromethyl)phenyl)azetidin-2-one involves its interaction with specific molecular targets. The compound’s azetidin-2-one core can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group enhances the compound’s binding affinity to its targets, thereby increasing its potency. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-methyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one: Similar structure but with a methyl group instead of a phenyl group.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethylphenyl group but lacks the azetidin-2-one core.
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole: Contains a pyrazole ring instead of an azetidin-2-one ring .
Uniqueness
3-Amino-4-phenyl-1-(4-(trifluoromethyl)phenyl)azetidin-2-one is unique due to its combination of the azetidin-2-one core and the trifluoromethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C16H13F3N2O |
|---|---|
Poids moléculaire |
306.28 g/mol |
Nom IUPAC |
3-amino-4-phenyl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C16H13F3N2O/c17-16(18,19)11-6-8-12(9-7-11)21-14(13(20)15(21)22)10-4-2-1-3-5-10/h1-9,13-14H,20H2 |
Clé InChI |
XSTYFAKLOQDJDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B14791861.png)

![1,6-Dibenzyl-3-hydroxy-2,3,4,4a,5,7a-hexahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B14791885.png)

![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14791898.png)

![Tert-butyl-[4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid](/img/structure/B14791906.png)

![5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one](/img/structure/B14791913.png)

![N-[4-(1,4-Dihydro-1-methyl-2,4-dioxo-3(2H)-quinazolinyl)-3,5-diethylphenyl]-5-(dimethylamino)-1-naphthalenesulfonamide](/img/structure/B14791920.png)
![tert-butyl N-[1-[[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B14791923.png)

![2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester](/img/structure/B14791939.png)
